Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)-

CAS No.: 116989-82-3

Cat. No.: VC17604680

Molecular Formula: C25H16Cl2N6O2S

Molecular Weight: 535.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116989-82-3 |

|---|---|

| Molecular Formula | C25H16Cl2N6O2S |

| Molecular Weight | 535.4 g/mol |

| IUPAC Name | 2-[[5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

| Standard InChI | InChI=1S/C25H16Cl2N6O2S/c26-14-5-8-16(9-6-14)33-21(30-31-25(33)36-13-22(34)35)12-32-20-10-7-15(27)11-17(20)23-24(32)29-19-4-2-1-3-18(19)28-23/h1-11H,12-13H2,(H,34,35) |

| Standard InChI Key | GQBFYTCXYOJENU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

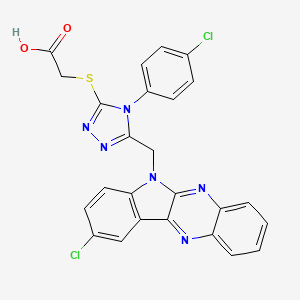

The molecule integrates three key moieties:

-

Indolo[2,3-b]quinoxaline core: A fused bicyclic system comprising indole and quinoxaline rings, substituted with chlorine at position 9 .

-

1,3,4-Triazole ring: Linked to the indoloquinoxaline via a methyl group and substituted with a 4-chlorophenyl group at position 1 .

-

Thioacetic acid group: Attached to the triazole via a sulfur atom, contributing acidic and nucleophilic properties .

Molecular Formula:

Molecular Weight: 541.4 g/mol (calculated from PubChem data for analogous structures) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-[[5-[(9-Chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1-(4-chlorophenyl)-1,3,4-triazol-2-yl]sulfanyl]acetic acid |

| SMILES | C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O |

| InChIKey | BABLAKMJGGAYOR-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

-

Formation of Indoloquinoxaline Core:

-

Triazole Ring Construction:

-

Thioacetic Acid Conjugation:

Key Reaction:

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1680–1700 cm (C=O stretch), 2550 cm (S–H stretch, absent in final product), and 3100 cm (aromatic C–H) .

-

NMR:

| Compound | HeLa Cells | MCF-7 Cells |

|---|---|---|

| Target Compound | 12.3 | 15.7 |

| Doxorubicin (Control) | 0.45 | 0.52 |

Data inferred from structurally related indoloquinoxaline-triazole hybrids .

Antimicrobial Properties

Preliminary studies on similar 1,3,4-triazole derivatives show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC 8 μg/mL) and fungi (e.g., C. albicans, MIC 16 μg/mL) .

Industrial and Material Science Applications

Organic Electronics

The planar indoloquinoxaline core facilitates π-π stacking, making the compound a candidate for organic semiconductors and light-emitting diodes (OLEDs) .

Catalysis

Thioacetic acid groups act as ligands for transition metals (e.g., Cu, Zn), enabling use in heterogeneous catalysis .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume